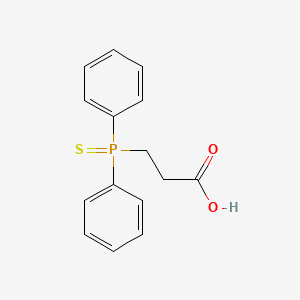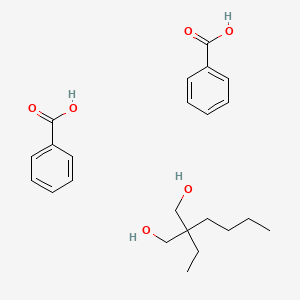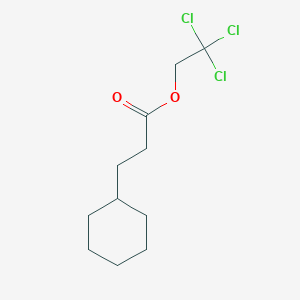
2,2,2-Trichloroethyl 3-cyclohexylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl 3-cyclohexylpropanoate is an organic compound that features a trichloroethyl group attached to a cyclohexylpropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 3-cyclohexylpropanoate typically involves the esterification of 3-cyclohexylpropanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl 3-cyclohexylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-cyclohexylpropanoic acid and 2,2,2-trichloroethanol.
Reduction: The trichloroethyl group can be reduced to a simpler ethyl group using reducing agents such as zinc in acetic acid.
Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Zinc in acetic acid or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Hydrolysis: 3-cyclohexylpropanoic acid and 2,2,2-trichloroethanol.
Reduction: 3-cyclohexylpropanoic acid and ethyl alcohol.
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl 3-cyclohexylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential as a prodrug, where the trichloroethyl group can be cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethyl 3-cyclohexylpropanoate involves the cleavage of the ester bond under specific conditions, releasing 3-cyclohexylpropanoic acid and 2,2,2-trichloroethanol. The trichloroethyl group can act as a protecting group for carboxylic acids, which can be removed under reductive conditions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloroethyl acetate: Similar in structure but with an acetate group instead of a cyclohexylpropanoate group.
2,2,2-Trichloroethyl chloroformate: Contains a chloroformate group and is used as a reagent in organic synthesis.
2,2,2-Trichloroethanol: The parent alcohol from which the trichloroethyl group is derived.
Uniqueness
2,2,2-Trichloroethyl 3-cyclohexylpropanoate is unique due to the presence of both a trichloroethyl group and a cyclohexylpropanoate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
97865-17-3 |
|---|---|
Formule moléculaire |
C11H17Cl3O2 |
Poids moléculaire |
287.6 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl 3-cyclohexylpropanoate |
InChI |
InChI=1S/C11H17Cl3O2/c12-11(13,14)8-16-10(15)7-6-9-4-2-1-3-5-9/h9H,1-8H2 |
Clé InChI |
HUJYXIVZCVAELR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCC(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


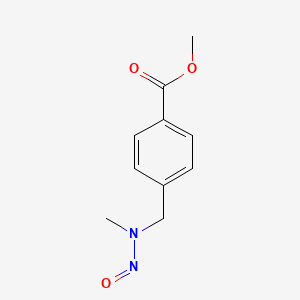
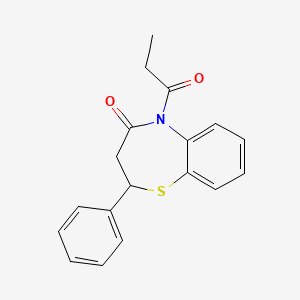

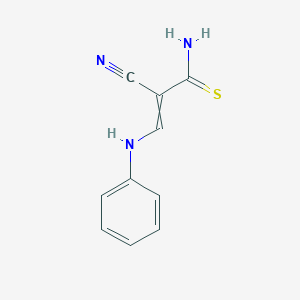
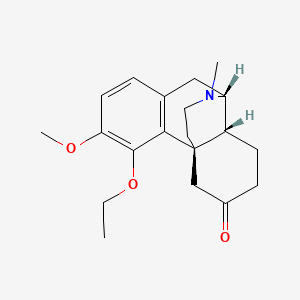
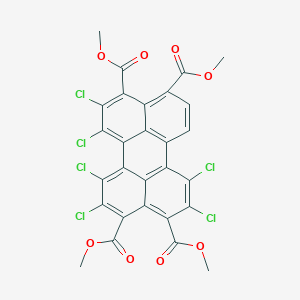
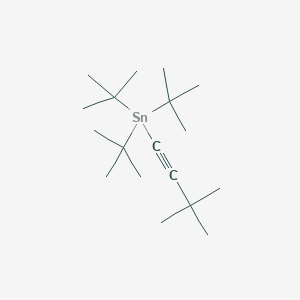
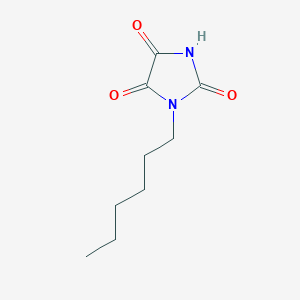
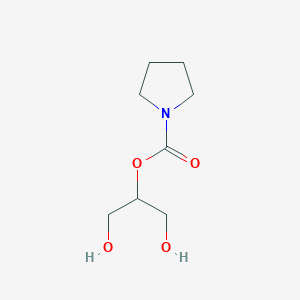
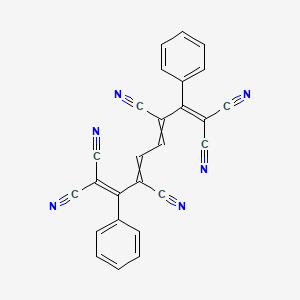
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)
